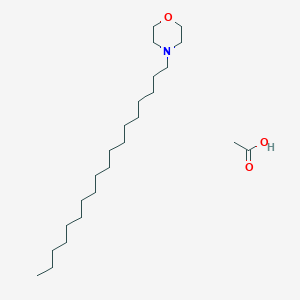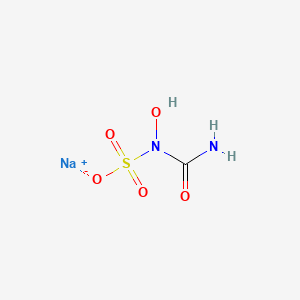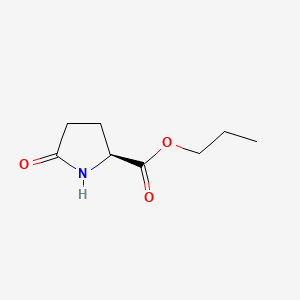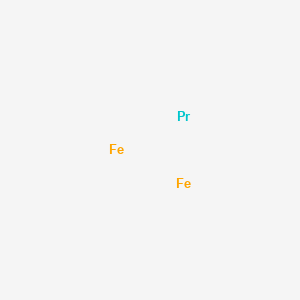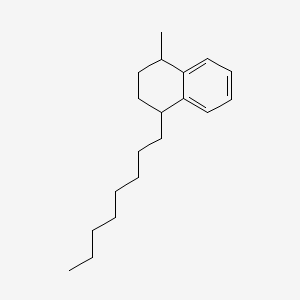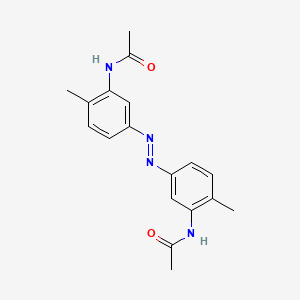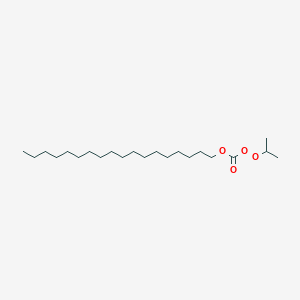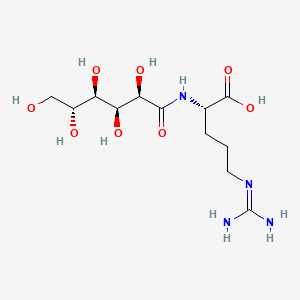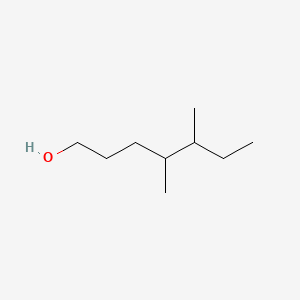
4,5-Dimethylheptan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethylheptan-1-ol is an organic compound with the molecular formula C9H20O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a heptane chain that is substituted with two methyl groups at the fourth and fifth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Dimethylheptan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4,5-dimethylheptanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of 4,5-dimethylheptanal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to facilitate the reduction reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4,5-dimethylheptanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alkane, 4,5-dimethylheptane, using strong reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4,5-dimethylheptyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: 4,5-Dimethylheptanoic acid.
Reduction: 4,5-Dimethylheptane.
Substitution: 4,5-Dimethylheptyl chloride.
Applications De Recherche Scientifique
4,5-Dimethylheptan-1-ol has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a solvent in chemical reactions.
Biology: The compound can be utilized in the study of metabolic pathways involving alcohols and their derivatives.
Medicine: Research into its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is employed in the production of fragrances, flavors, and as a solvent in industrial processes.
Mécanisme D'action
The mechanism of action of 4,5-Dimethylheptan-1-ol involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and hydrophobic interactions with biological molecules. Its hydroxyl group can undergo oxidation to form aldehydes or acids, which can further interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
4,5-Dimethylheptan-2-ol: Similar structure but with the hydroxyl group on the second carbon.
2,5-Dimethylheptan-1-ol: Similar structure but with the methyl groups on the second and fifth carbons.
2,4-Dimethylheptan-1-ol: Similar structure but with the methyl groups on the second and fourth carbons.
Uniqueness: 4,5-Dimethylheptan-1-ol is unique due to the specific positioning of its methyl groups and hydroxyl group, which influences its chemical reactivity and physical properties. This distinct structure allows for specific interactions in chemical and biological systems, making it valuable for targeted applications.
Propriétés
Numéro CAS |
85712-06-7 |
|---|---|
Formule moléculaire |
C9H20O |
Poids moléculaire |
144.25 g/mol |
Nom IUPAC |
4,5-dimethylheptan-1-ol |
InChI |
InChI=1S/C9H20O/c1-4-8(2)9(3)6-5-7-10/h8-10H,4-7H2,1-3H3 |
Clé InChI |
BMDLBCTXXXEROC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


